Ethyl 5,5,5-trifluoro-3-oxopentanoate

Mass Spectrometry Analytical Chemistry Structural Elucidation

Ethyl 5,5,5-trifluoro-3-oxopentanoate (CAS 127146-29-6), also known as ethyl trifluoroacetoacetate, is a fluorinated β-keto ester with the molecular formula C₇H₉F₃O₃ and a molecular weight of 198.14 g/mol. The compound features a trifluoromethyl group that significantly influences its chemical reactivity, making it a versatile intermediate in organic synthesis.

Molecular Formula C7H9F3O3
Molecular Weight 198.14 g/mol
CAS No. 127146-29-6
Cat. No. B168460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5,5,5-trifluoro-3-oxopentanoate
CAS127146-29-6
Molecular FormulaC7H9F3O3
Molecular Weight198.14 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)CC(F)(F)F
InChIInChI=1S/C7H9F3O3/c1-2-13-6(12)3-5(11)4-7(8,9)10/h2-4H2,1H3
InChIKeyDMWAVAOXEHOQME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5,5,5-trifluoro-3-oxopentanoate (CAS 127146-29-6): A Fluorinated β-Keto Ester Building Block for Pharmaceutical and Agrochemical Synthesis


Ethyl 5,5,5-trifluoro-3-oxopentanoate (CAS 127146-29-6), also known as ethyl trifluoroacetoacetate, is a fluorinated β-keto ester with the molecular formula C₇H₉F₃O₃ and a molecular weight of 198.14 g/mol . The compound features a trifluoromethyl group that significantly influences its chemical reactivity, making it a versatile intermediate in organic synthesis [1]. Its primary applications lie in the pharmaceutical and agrochemical industries, where it serves as a key building block for the construction of bioactive molecules [2].

Why Ethyl 5,5,5-trifluoro-3-oxopentanoate Cannot Be Replaced by Unfluorinated or Alternative Ester Analogs Without Compromising Reactivity and Analytical Outcomes


Substituting ethyl 5,5,5-trifluoro-3-oxopentanoate with its non-fluorinated counterpart, ethyl acetoacetate, or alternative ester derivatives (e.g., methyl or benzyl esters) fundamentally alters key chemical and analytical properties. The trifluoromethyl group is not merely a spectator; it exerts a strong electron-withdrawing inductive effect that acidifies the α-protons, increases the electrophilicity of the carbonyl carbons, and imparts unique metabolic stability in drug candidates [1][2]. Furthermore, the choice of ester group (ethyl vs. methyl vs. benzyl) directly impacts the compound's volatility, solubility, and behavior in downstream analytical workflows, such as mass spectrometry, where distinct fragmentation pathways are observed [3]. The following evidence quantifies these critical differences.

Quantitative Differentiation of Ethyl 5,5,5-trifluoro-3-oxopentanoate from its Methyl Ester Analog: A Comparative Evidence Guide


Fragmentation Pathway Divergence: Ethyl Ester Exhibits Unique Diagnostic Ions Not Observed in Methyl Analog

In a comparative mass spectrometry study of methyl and ethyl trifluoroacetoacetates under electron ionization, the metastable decomposition of the ethyl ester molecular ion (m/z 184) produces a major fragment at m/z 115 [M−CF₃]⁺ and three unique minor fragments: m/z 164 [M−HF]⁺, m/z 156 [M−C₂H₄]⁺, and m/z 87 [1]. In contrast, the methyl ester (m/z 170) yields exclusively the ion at m/z 101 [M−CF₃]⁺ with no detectable minor fragments from metastable decomposition [1]. This difference in fragmentation complexity provides a diagnostic fingerprint for the ethyl ester in analytical workflows.

Mass Spectrometry Analytical Chemistry Structural Elucidation

Enhanced α-Proton Acidity Due to Trifluoromethyl Group: A Class-Wide Advantage Over Non-Fluorinated β-Keto Esters

The trifluoromethyl group in ethyl 5,5,5-trifluoro-3-oxopentanoate exerts a strong electron-withdrawing inductive effect (-I), which significantly increases the acidity of the α-protons relative to non-fluorinated β-keto esters such as ethyl acetoacetate [1][2]. While direct pKa values for this specific compound are not reported in the retrieved sources, the general principle of α-proton acidification by adjacent trifluoromethyl groups is well-established in organofluorine chemistry [3]. This enhanced acidity facilitates enolate formation under milder basic conditions, enabling chemoselective alkylations and acylations that would be challenging or require harsher conditions with non-fluorinated analogs.

Organic Synthesis Reaction Optimization Fluorinated Building Blocks

Specific Utility in Arylquinoline-Derived Dual FABP Inhibitor Synthesis: A Documented Application Not Reported for Methyl or Benzyl Analogs

Multiple supplier technical datasheets explicitly cite the use of ethyl 5,5,5-trifluoro-3-oxopentanoate in the preparation of arylquinoline derivatives that act as dual Fatty Acid Binding Protein (FABP) inhibitors [1]. This specific application is not documented for the methyl or benzyl ester analogs in the retrieved literature, suggesting that the ethyl ester's physicochemical properties (e.g., lipophilicity, volatility, or steric profile) are particularly suited to the synthetic route and final target molecule profile for this therapeutic class.

Medicinal Chemistry Drug Discovery FABP Inhibitors

Primary Application Scenarios for Ethyl 5,5,5-trifluoro-3-oxopentanoate (CAS 127146-29-6) Based on Quantitative and Documented Evidence


Synthesis of Fluorinated Pharmaceutical Intermediates Requiring Mild Enolate Alkylation

The enhanced α-proton acidity imparted by the trifluoromethyl group (class-level inference) makes ethyl 5,5,5-trifluoro-3-oxopentanoate the preferred β-keto ester for chemoselective alkylations and acylations under mild basic conditions [1][2]. This is particularly valuable in multi-step syntheses of drug candidates where harsh conditions could degrade sensitive functional groups elsewhere in the molecule.

Development of Arylquinoline-Based Dual FABP Inhibitors

This compound is explicitly cited as a useful intermediate in the preparation of arylquinoline derivatives designed as dual Fatty Acid Binding Protein (FABP) inhibitors [3]. Researchers pursuing this therapeutic class should prioritize the ethyl ester to align with documented synthetic routes and avoid the risk of divergent reactivity with alternative ester analogs.

Analytical Method Development and Quality Control Requiring Unambiguous Identification

The unique fragmentation pattern of the ethyl ester under electron ionization mass spectrometry—characterized by major fragment m/z 115 and minor fragments m/z 164, m/z 156, and m/z 87—provides a diagnostic fingerprint that distinguishes it from its methyl ester analog [4]. This is critical for reaction monitoring, impurity profiling, and QC release testing in regulated pharmaceutical manufacturing environments.

Agrochemical Intermediate Synthesis

The compound is widely used as a building block in the creation of various agrochemicals [5][6]. While specific comparative data against other esters in agrochemical applications is lacking, the established use of fluorinated intermediates to enhance metabolic stability and bioavailability in crop protection agents supports its selection over non-fluorinated analogs [7].

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